molecular formula C9H15N3 B13066332 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13066332
M. Wt: 165.24 g/mol
InChI Key: VUFGFBNFEHRORM-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a synthetically accessible derivative of the privileged imidazo[1,2-a]pyrimidine scaffold, a bicyclic aromatic heterocycle of significant interest in medicinal chemistry and drug discovery . This core structure is considered a bioisostere of purine bases found in DNA and RNA, which underlies its ability to interact with a variety of biological targets and enzymes . Imidazo[1,2-a]pyrimidine derivatives have demonstrated a broad spectrum of physiological activities in scientific research, including antimicrobial , anticancer , anti-inflammatory , antiviral , and anxiolytic effects . They have also been investigated as acetylcholinesterase inhibitors for Alzheimer's disease research, α-glucosidase inhibitors for diabetes studies, and ligands for GABA receptors . The specific 2-ethyl-5-methyl substitution pattern on this scaffold is designed to explore structure-activity relationships and optimize physicochemical properties for enhanced biological activity and pharmacokinetic profiles. Research into analogous compounds highlights their potential as antimicrobial agents, with several derivatives showing good activity against a panel of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis ,

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-ethyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-6-12-7(2)4-5-10-9(12)11-8/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

VUFGFBNFEHRORM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(CCNC2=N1)C

Origin of Product

United States

Preparation Methods

Cyclization via Alkylation of 2-Amino-5,6,7,8-tetrahydropyrimidin-4(3H)-one

A representative method involves:

  • Starting Material : 2-amino-5,6,7,8-tetrahydropyrimidin-4(3H)-one derivatives.

  • Alkylating Agent : 3-bromo-1-propyne or similar haloalkyl compounds.

  • Conditions : Reaction in methanolic sodium methoxide or aqueous acetic acid with mercuric sulfate catalyst.

  • Process : Heating the mixture under reflux or stirring at controlled temperatures (e.g., 50–100 °C) for several hours (4–16 h).

  • Workup : Neutralization with aqueous potassium hydroxide or acetic acid, filtration, washing, drying, and recrystallization from ethanol.

  • Outcome : Formation of 7,8-dihydro-5-hydroxy-2-methyl-6H-cyclopenta[d]imidazo[1,2-a]pyrimidine or related fused heterocycles.

This method is adaptable to synthesize tetrahydroimidazo[1,2-a]pyrimidines with various ring sizes and substitutions by changing the starting pyrimidinone and alkylating agents.

One-Pot Domino A3-Coupling Reaction

A greener and efficient synthetic route involves:

  • Reactants : 2-aminopyridine or 2-aminopyrimidine, aldehydes, and terminal alkynes.

  • Catalyst : Copper sulfate pentahydrate (CuSO4·5H2O) with sodium ascorbate as reducing agent.

  • Solvent : Typically aqueous or mixed solvents.

  • Conditions : Mild heating at 50 °C for 6–16 hours.

  • Mechanism : Sequential imine formation, alkyne addition, and cyclization to yield imidazo[1,2-a]pyridine or pyrimidine derivatives.

  • Purification : Extraction with ethyl acetate, washing, drying, and column chromatography.

This method provides good yields (~80–90%) under mild and environmentally friendly conditions, suitable for scale-up.

Synthesis Using Heterocyclic Ketene Aminals (HKAs)

  • HKAs, prepared in situ or isolated, react with bis-electrophilic compounds to construct the fused imidazo[1,2-a]pyrimidine skeleton.

  • This approach allows access to tetrahydroimidazo[1,2-a]pyrimidines with diverse substitution patterns.

  • Reaction conditions typically involve refluxing in polar aprotic solvents like DMF or ethanol for several hours.

  • The method is versatile and can be adapted to introduce alkyl groups such as ethyl and methyl at specific positions.

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Alkylation & Cyclization 2-amino-5,6,7,8-tetrahydropyrimidinone 3-bromo-1-propyne, mercuric sulfate Reflux or stirring 50–100 °C, 4–16 h 70–85 Requires neutralization and recrystallization
Domino A3-Coupling 2-aminopyridine, aldehyde, alkyne CuSO4·5H2O, sodium ascorbate 50 °C, 6–16 h 80–90 Mild, green method, scalable
Heterocyclic Ketene Aminals HKAs, bis-electrophilic compounds None or mild base Reflux in DMF or ethanol, hours 65–80 Versatile for substitution patterns
  • The alkylation-cyclization approach is classical and well-documented, offering straightforward access to substituted imidazo[1,2-a]pyrimidines but may involve toxic reagents like mercuric sulfate.

  • The domino A3-coupling method is gaining favor due to its environmental sustainability, mild conditions, and operational simplicity, with comparable or better yields.

  • Use of HKAs allows structural diversity but may require more specialized precursors.

  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity necessary for research applications.

  • Reaction parameters such as temperature, solvent, catalyst loading, and reaction time critically affect yields and product quality.

The preparation of 2-ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be efficiently achieved by cyclization of 2-amino-pyrimidine derivatives with appropriate alkylating agents or via multi-component copper-catalyzed domino reactions under mild conditions. The choice of method depends on available starting materials, desired scale, environmental considerations, and purity requirements. Advances in green chemistry favor the domino A3-coupling approach, while classical alkylation methods remain valuable for specialized syntheses.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation.
  • Case Study : A study by Farag et al. demonstrated that several derivatives exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, indicating potent anti-cancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Activity Spectrum : It shows moderate to high activity against various gram-positive and gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives have MIC values comparable to established antibiotics, suggesting potential as new antimicrobial agents.

Anti-inflammatory Effects

Another significant application of this compound lies in its anti-inflammatory properties:

  • COX-2 Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against MCF-7 cells
AntimicrobialModerate activity against gram-positive bacteria
Anti-inflammatoryCOX-2 inhibition leading to reduced inflammation

Case Study: Antitumor Activity

In the research conducted by Farag et al., various imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their antitumor effects. The study revealed that compounds exhibited IC50 values below 10 µM against MCF-7 cells. Computational analyses were also performed to understand the structure-activity relationships (SAR) that could guide further development.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of synthesized imidazo[1,2-a]pyrimidine derivatives. The findings indicated that some derivatives had MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents in clinical settings.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Ethyl, 5-Methyl C₈H₁₃N₃ 151.21 Partially hydrogenated pyrimidine; flexible puckering
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 2-Phenyl (as HCl salt) C₁₂H₁₄ClN₃ 247.72 Aromatic phenyl group enhances π-π stacking; hydrochloride improves solubility
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-Methyl, 2-Carboxylate ester C₁₁H₁₂N₂O₂ 204.23 Pyridine ring instead of pyrimidine; ester group for derivatization
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-Methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Cyclopropyl group introduces ring strain; may enhance metabolic stability

Key Observations :

  • Ring System: Pyrimidine-based compounds (e.g., target compound and phenyl derivative) exhibit distinct electronic properties compared to pyridine analogs (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate).
  • Substituent Effects : Bulky groups like cyclopropyl (in the 5-position) may restrict ring puckering, while ethyl/methyl groups allow greater conformational flexibility .
  • Solubility : Salt forms (e.g., hydrochloride in ) improve aqueous solubility, critical for bioavailability.

Conformational Analysis

  • Ring Puckering: The pyrimidine ring in this compound adopts non-planar conformations due to partial hydrogenation. Cremer-Pople parameters (amplitude $ q $, phase $ \phi $) quantify puckering, with substituents influencing pseudorotation dynamics .
  • Comparison with Pyridine Analogs : The pyridine ring in Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is planar, reducing conformational flexibility but enhancing aromatic interactions .

Biological Activity

2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazopyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has indicated that compounds in the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyrimidines have shown activity against various strains of bacteria and fungi. A study reported that certain imidazo derivatives had minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against gram-positive bacteria, indicating strong antibacterial potential .

CompoundMIC (µg/mL)Target Bacteria
7j0.25Staphylococcus aureus
6a2Enterococcus faecalis
6b32Streptococcus pneumoniae

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrimidines has been explored extensively. For example, a recent study demonstrated that specific derivatives could inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with matrix metalloproteinases (MMPs), which play a crucial role in tumor progression .

In vitro studies showed that the IC50 values for these compounds ranged from 5 to 20 µM across different cancer cell lines:

CompoundIC50 (µM)Cell Line
BPU9.22HeLa
Compound X15.0MCF-7
Compound Y10.5A549

The mechanism by which this compound exerts its biological effects is primarily through modulation of key enzymatic pathways involved in cell signaling and proliferation. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Certain derivatives have been identified as selective inhibitors of CDKs which are crucial for cell cycle regulation .
  • Disruption of Protein-Protein Interactions : Research suggests that these compounds can interfere with interactions between proteins involved in cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antibacterial efficacy of imidazo derivatives against resistant bacterial strains, researchers found that specific modifications to the imidazo[1,2-a]pyrimidine scaffold significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds were tested in vivo and demonstrated a reduction in bacterial load by over 90% compared to untreated controls.

Case Study 2: Anticancer Applications

A notable investigation into the anticancer properties of imidazo[1,2-a]pyrimidines involved their application against lung cancer cell lines. The study revealed that treatment with these compounds resulted in significant apoptosis induction and reduced tumor growth in xenograft models. The results suggested a promising avenue for developing new therapies targeting resistant cancer types.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReaction TimeYield (%)Key AdvantagesReferences
Microwave-assisted6 hours52.6Energy-efficient, high purity
Solvent reflux10–12 hours50–70Scalable, low-cost reagents

Basic: How to characterize the structure and purity of 2-Ethyl-5-methyl-imidazo[1,2-a]pyrimidine compounds?

Methodological Answer:
Structural elucidation relies on:

  • X-ray crystallography : Determines planar geometry and dihedral angles between fused rings (e.g., 1.4° between six- and five-membered rings in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) .
  • Spectroscopy :
    • 1H/13C NMR : Confirms substituent positions (e.g., methyl and ethyl groups at C5 and C2) .
    • IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Chromatography : HPLC or TLC monitors purity, with crystallization (e.g., ethanol or ethyl acetate) enhancing final product quality .

Key Consideration : Residual solvents or unreacted intermediates can skew results; ensure thorough drying and spectroscopic baseline correction.

Advanced: What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyrimidine core?

Methodological Answer:
Regioselectivity challenges arise due to multiple reactive sites. Strategies include:

  • Directed C–H functionalization : Use bromination (e.g., NBS in DCM) to target specific positions (e.g., C7 in ethyl 2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidine-8-acetate) .
  • Microwave-assisted coupling : Enhances selectivity for aryl or heteroaryl substitutions at C2 or C5 positions .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amine groups) during multi-step syntheses .

Example : Bromination of 2-arylimidazo[1,2-a]pyrimidines under controlled conditions yields mono- or di-substituted products, depending on stoichiometry .

Advanced: How to resolve contradictions in biological activity data for these compounds?

Methodological Answer:
Discrepancies in activity (e.g., anticancer vs. antimicrobial effects) may stem from:

  • Structural variability : Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) alter binding affinities .
  • Assay conditions : Variations in cell lines (e.g., HepG2 vs. MCF-7) or concentrations (µM vs. nM) impact results .
  • Synthetic impurities : Trace byproducts (e.g., unreacted aldehydes) can confound activity assays .

Q. Resolution Steps :

Reproduce synthesis with strict purity controls (e.g., HPLC >98%).

Validate activity across multiple assays (e.g., enzymatic vs. cell-based).

Use computational docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Advanced: What in silico methods predict the pharmacological potential of derivatives?

Methodological Answer:
Computational tools enable rapid screening:

  • Molecular docking : Identifies interactions with targets (e.g., HIF-1α or FXa enzymes) .
  • ADMET prediction : Software like SwissADME evaluates bioavailability, logP, and toxicity .
  • QSAR modeling : Correlates substituent properties (e.g., electronegativity, steric bulk) with activity .

Case Study : Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate showed predicted FXa inhibition via docking, aligning with in vitro assays .

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